molecular formula C7H5F3N2O2 B2966419 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine CAS No. 941606-49-1

3-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B2966419
CAS No.: 941606-49-1
M. Wt: 206.124
InChI Key: BLWZGNJEUPDTEV-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃), a nitro group (-NO₂), and a methyl group (-CH₃) attached to a pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 3-methyl-5-nitropyridine with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a base like cesium fluoride (CsF) or potassium carbonate (K₂CO₃). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Reduction: Diisobutylaluminum hydride (DIBAL-H)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Scientific Research Applications

3-Methyl-5-nitro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.

    Medicine: Investigated for its potential as a lead compound in the development of new drugs, particularly those targeting central nervous system disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
  • 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine

Uniqueness

3-Methyl-5-nitro-2-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl, nitro, and methyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, enhanced stability, and unique reactivity patterns. These properties make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where specific molecular interactions are crucial for efficacy and selectivity .

Properties

IUPAC Name

3-methyl-5-nitro-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-4-2-5(12(13)14)3-11-6(4)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWZGNJEUPDTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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